3-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione
Description
3-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione is a heterocyclic compound featuring a benzotriazole moiety linked via a propyl chain to a six-membered thiazinane ring with a thione group. Benzotriazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-[1-(benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S2/c1-2-12(16-8-5-9-19-13(16)18)17-11-7-4-3-6-10(11)14-15-17/h3-4,6-7,12H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGURAIVGECUQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1CCCSC1=S)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(1H-1,2,3-benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione (CAS Number: 849414-25-1) is a thiazine derivative that has attracted interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.
The molecular formula of the compound is with a molecular weight of approximately 292.43 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Antibacterial Activity
A study conducted on a series of benzotriazole derivatives, including compounds related to thiazine structures, demonstrated significant antibacterial activity against various strains of bacteria. The synthesized compounds were screened for their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting potent antibacterial properties .
Antifungal Activity
The antifungal potential of 3-[1-(1H-1,2,3-benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione was evaluated in vitro against common fungal pathogens. The compound showed notable activity against Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents. The mode of action appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Activity
Research has also highlighted the anticancer potential of thiazine derivatives. In one study, compounds similar to 3-[1-(1H-1,2,3-benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione were tested against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that these compounds induced apoptosis in cancer cells at micromolar concentrations while showing minimal toxicity to normal cells .
Case Studies
Case Study 1: Antibacterial Screening
In a systematic screening of new benzotriazole derivatives for antibacterial activity, several compounds were tested against Staphylococcus aureus and Escherichia coli. Among them, a derivative closely related to 3-[1-(1H-1,2,3-benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione exhibited an MIC of 4 µg/mL against S. aureus, indicating strong antibacterial efficacy .
Case Study 2: Antifungal Efficacy
Another study assessed the antifungal properties of various thiazine derivatives against Candida spp.. The compound demonstrated a significant reduction in fungal growth with an MIC of 8 µg/mL. This finding supports the potential use of this compound in treating fungal infections .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain : The propyl chain in the target compound may confer moderate lipophilicity, whereas butyl chains (e.g., ) increase hydrophobicity, affecting membrane permeability.
- Functional Groups : The thione group in the target compound and its analogs enhances metal-binding capacity, which is critical for enzyme inhibition .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
*Estimated based on molecular formula (C₁₃H₁₅N₅S₂).
†Predicted using QSAR models.
Key Observations :
- The target compound’s larger thiazinane ring may lower density compared to thiazolidine analogs due to reduced packing efficiency .
- The nitroimidazole-containing analog has higher molecular weight but lacks thione-related acidity (pKa ~1.3–1.5 for thione vs. ~8–10 for nitro groups).
Key Observations :
- Thiazolidine-carboxamide analogs show strong antitubercular activity (~90% inhibition), likely due to thione-mediated metal chelation in bacterial enzymes.
- Nitroimidazole derivatives excel in antiprotozoal activity, but the target compound’s thione group may shift specificity toward bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
